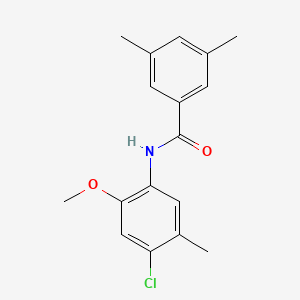![molecular formula C11H15ClN2O3S B5817061 2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
2-chloro-5-[(diethylamino)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-[(diethylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as CDB-2914 and has been studied for its ability to act as a progesterone receptor modulator. In
作用機序
The mechanism of action of 2-chloro-5-[(diethylamino)sulfonyl]benzamide involves binding to the progesterone receptor and modulating its activity. This compound has been shown to have both agonist and antagonist effects on the progesterone receptor, depending on the tissue and context in which it is used. CDB-2914 has been shown to inhibit the action of progesterone in the uterus, leading to potential applications in contraception and prevention of preterm birth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-[(diethylamino)sulfonyl]benzamide are primarily related to its ability to modulate the activity of the progesterone receptor. This compound has been shown to inhibit the action of progesterone in the uterus, leading to changes in the menstrual cycle and potential applications in contraception and prevention of preterm birth. CDB-2914 has also been studied for its potential in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it, leading to pain and infertility.
実験室実験の利点と制限
The advantages of using 2-chloro-5-[(diethylamino)sulfonyl]benzamide in lab experiments include its ability to selectively modulate the activity of the progesterone receptor, its potential applications in contraception, prevention of preterm birth, and treatment of endometriosis, and its well-established synthesis method. However, limitations include potential off-target effects, the need for further research to fully understand its mechanism of action, and the fact that it is not yet approved for clinical use.
将来の方向性
There are many potential future directions for research on 2-chloro-5-[(diethylamino)sulfonyl]benzamide. Some of these include further studies on its mechanism of action, potential applications in other areas of reproductive health, such as treatment of uterine fibroids and ovarian cancer, and development of more selective and potent progesterone receptor modulators. Additionally, research on the use of CDB-2914 in combination with other drugs for enhanced therapeutic effects could be explored.
合成法
The synthesis of 2-chloro-5-[(diethylamino)sulfonyl]benzamide involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate is then reacted with diethylamine to form 2-chloro-5-[(diethylamino)sulfonyl]benzoic acid, which is then converted to the final product, 2-chloro-5-[(diethylamino)sulfonyl]benzamide, through reaction with thionyl chloride and ammonia.
科学的研究の応用
2-chloro-5-[(diethylamino)sulfonyl]benzamide has been extensively studied for its potential as a progesterone receptor modulator. Progesterone is a hormone that plays a crucial role in the menstrual cycle, pregnancy, and embryonic development. CDB-2914 has been shown to bind to the progesterone receptor and modulate its activity, leading to potential applications in contraception, treatment of endometriosis, and prevention of preterm birth.
特性
IUPAC Name |
2-chloro-5-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O3S/c1-3-14(4-2)18(16,17)8-5-6-10(12)9(7-8)11(13)15/h5-7H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBJAANJPZFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)

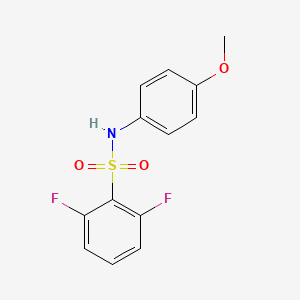
![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
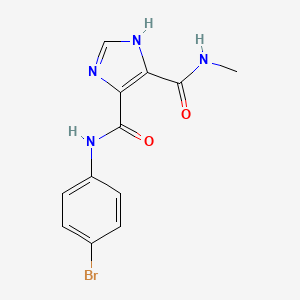
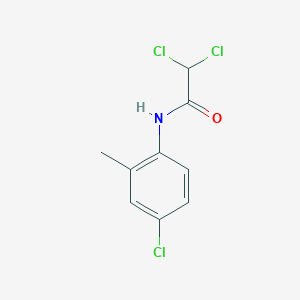

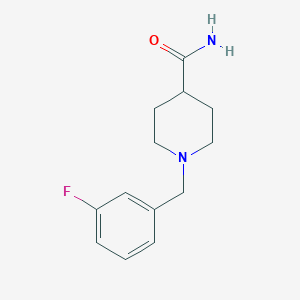
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
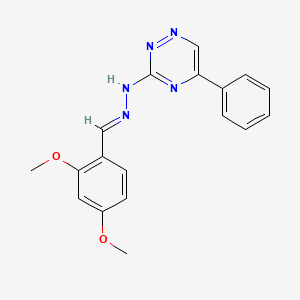
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
